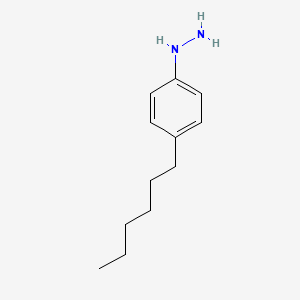

(4-Hexylphenyl)hydrazine

描述

Significance of Arylhydrazines as Versatile Synthetic Building Blocks and Functional Moieties

Arylhydrazines are a class of organic compounds that are exceptionally valuable in synthetic chemistry. nih.govrsc.org Their utility stems from the presence of the hydrazine (B178648) group (-NHNH₂) attached to an aromatic ring, which can participate in a wide array of chemical reactions. They are most famously used as precursors in the Fischer indole (B1671886) synthesis, a cornerstone reaction for building the indole scaffold found in countless natural products and pharmaceuticals.

Beyond indole synthesis, arylhydrazines are fundamental building blocks for a diverse range of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net These reactions often involve condensation with carbonyl compounds followed by cyclization. The resulting heterocyclic systems are prevalent in medicinal chemistry and materials science. Arylhydrazines also serve as versatile reagents in cross-coupling reactions, acting as sources of aryl groups in the formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org This capability allows for the construction of complex biaryl structures and other substituted aromatic systems. nih.gov The reactivity of the hydrazine moiety, combined with the stability and diversity of the aryl group, establishes arylhydrazines as indispensable tools in the synthetic chemist's arsenal. researchgate.net

| Heterocyclic System | Synthetic Precursor(s) | General Significance |

| Indoles | Arylhydrazine + Ketone/Aldehyde | Core structure in many bioactive compounds and pharmaceuticals. |

| Pyrazoles | Arylhydrazine + 1,3-Dicarbonyl Compound | Found in pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net |

| Indazoles | Arylhydrazine derivatives | Important scaffolds in drug discovery. nih.gov |

| Pyridazines | Arylhydrazine + 1,4-Dicarbonyl Compound | Used in medicinal chemistry and as ligands in coordination chemistry. atamanchemicals.com |

| β-Lactams | Arylhydrazine derivatives | Core component of penicillin and related antibiotics. nih.gov |

Unique Contribution of the 4-Hexylphenyl Moiety to Molecular Design and Supramolecular Interactions

The 4-hexylphenyl group is more than just a passive substituent; it plays a critical role in molecular design by influencing a molecule's physical and material properties. The hexyl chain, being a C₆H₁₃ alkyl group, introduces significant lipophilicity, which can enhance solubility in nonpolar organic solvents and influence how molecules organize in the solid state or in thin films.

In the field of materials science, particularly in the design of liquid crystals and organic electronics, the 4-hexylphenyl moiety is strategically employed to control molecular packing and intermolecular interactions. evitachem.com The flexible hexyl chain can affect the phase behavior of liquid crystalline materials, influencing the temperature ranges of different mesophases. evitachem.com In the context of organic photovoltaics, attaching long alkyl chains like hexyl to the phenyl rings of donor or acceptor molecules can restrict phase separation and influence the morphology of the active layer, which is crucial for device performance. acs.orgnih.gov The interplay between the rigid aromatic core and the flexible alkyl chain allows for fine-tuning of π-π stacking distances and other noncovalent interactions that govern charge transport and optical properties in organic semiconductors. osti.gov Research has shown that the presence of 4-hexylphenyl groups can impact molecular planarity and charge carrier recombination, directly affecting the efficiency of organic solar cells. nih.govacs.org

| Property Influenced | Effect of 4-Hexylphenyl Moiety | Research Area |

| Solubility | Enhances solubility in organic solvents. | Organic Synthesis, Materials Science |

| Molecular Packing | Affects π-π stacking and crystal packing motifs. osti.gov | Materials Science, Crystal Engineering |

| Liquid Crystal Behavior | Influences phase transition temperatures and mesophase type. evitachem.com | Liquid Crystals |

| Thin Film Morphology | Controls phase separation and domain size in polymer blends. acs.org | Organic Electronics, Photovoltaics |

| Electronic Properties | Can modulate charge transport and recombination rates. acs.org | Organic Semiconductors |

Overview of Current Research Trajectories Involving (4-Hexylphenyl)hydrazine

Current research utilizing this compound leverages the combined reactivity of the hydrazine group and the specific properties of the hexylphenyl moiety. A primary application is its use as a precursor in the synthesis of more complex molecules with targeted functions.

One significant research trajectory involves the synthesis of hydrazones. This compound can be reacted with various aldehydes and ketones to form (4-hexylphenyl)hydrazones. smolecule.comontosight.ai These hydrazone derivatives are investigated for a range of potential applications. For instance, they are explored as building blocks for materials used in organic light-emitting diodes (OLEDs) and as intermediates in the synthesis of potential therapeutic agents. ontosight.ai The 4-hexylphenyl group in these structures provides a way to tune solubility and may influence interactions with biological targets or material interfaces. smolecule.com

In medicinal chemistry, this compound serves as a starting material for creating novel compounds. For example, it has been used to synthesize 2-Isonicotinoyl-N-(4-hexylphenyl)hydrazinecarboxamide, a derivative of isoniazid, which was evaluated for its antimycobacterial properties. nih.gov In this context, the hexylphenyl group was introduced to increase the lipophilicity of the parent drug, which can be a strategy to modify a molecule's interaction with biological membranes or protein binding sites. nih.gov

Furthermore, in the field of organic electronics, the 4-hexylphenyl group is a common feature in high-performance small molecule acceptors for organic solar cells. nih.gov Molecules incorporating the 4,4,9,9-tetrakis(4-hexylphenyl)-indacenodithiophene core have been synthesized and studied for their photovoltaic properties. nih.gov Although these complex molecules are not directly synthesized from this compound in a single step, the prevalence of this moiety underscores the importance of the structural insights gained from studying simpler precursors like this compound. The synthesis of such materials often involves multi-step sequences where building blocks containing the hexylphenyl group are incorporated.

| Derivative/Target Molecule | Synthetic Precursor(s) | Field of Research |

| Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone | This compound, 4-butylbenzaldehyde | Materials Science, Medicinal Chemistry smolecule.comontosight.ai |

| 2-Isonicotinoyl-N-(4-hexylphenyl)hydrazinecarboxamide | This compound derivative, Isoniazid derivative | Medicinal Chemistry (Antimycobacterial) nih.gov |

| Acceptor-donor-acceptor (A-D-A) small molecules | Indacenodithiophene core with 4-hexylphenyl groups | Organic Photovoltaics nih.gov |

| 3-isopropyl-5-(4-(n-hexylphenyl))-1H-pyrazole | This compound, β-alkynone | Organic Synthesis, Heterocyclic Chemistry researchgate.net |

Structure

3D Structure

属性

CAS 编号 |

87065-18-7 |

|---|---|

分子式 |

C12H20N2 |

分子量 |

192.3 g/mol |

IUPAC 名称 |

(4-hexylphenyl)hydrazine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11/h7-10,14H,2-6,13H2,1H3 |

InChI 键 |

HKEKJKIKMWCCDN-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)NN |

规范 SMILES |

CCCCCCC1=CC=C(C=C1)NN |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Hexylphenyl Hydrazine and Its Analogues

Established Synthetic Routes for Arylhydrazine Formation

The traditional pathways to arylhydrazines are well-documented and have been fundamental in organic synthesis for over a century. thieme-connect.denumberanalytics.com These methods typically involve the transformation of an aromatic amine precursor.

The most common and reliable method for synthesizing arylhydrazines, including (4-hexylphenyl)hydrazine, involves a two-step process starting from the corresponding aniline (B41778) (4-hexylaniline). thieme-connect.de The first step is diazotization, the conversion of the primary aromatic amine into a diazonium salt, followed by a reduction step. thieme-connect.denumberanalytics.com

Diazotization: This reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.inmasterorganicchemistry.com The resulting aryldiazonium salt is a highly versatile intermediate. numberanalytics.com

Reduction: The subsequent reduction of the aryldiazonium salt to the arylhydrazine can be accomplished using several reagents. nptel.ac.in The choice of reducing agent can influence the yield and the ease of product isolation. thieme-connect.de

Sulfite (B76179) Reduction (The Fischer Synthesis): The first reported method for this conversion used sulfites. thieme-connect.de The aryldiazonium salt is treated with an alkali metal sulfite, such as sodium sulfite (Na₂SO₃), followed by acidification. thieme-connect.denptel.ac.in This method is compatible with a range of substituents on the aromatic ring. thieme-connect.de A patent describes a process for arylhydrazine synthesis by reduction of a diazo derivative with a sulfite solution at a pH of at least 7, with optimal ranges between 7.2 and 11. google.com

Stannous Chloride Reduction: Reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another widely used method. thieme-connect.de It often has a broader scope and can provide better yields for ortho-substituted diazonium compounds compared to the sulfite method. thieme-connect.de However, the workup procedure can be more complex. thieme-connect.de

The general mechanism for sulfite reduction is believed to involve the formation of an azo-sulfonate intermediate, which is then further reduced and hydrolyzed to yield the final hydrazine (B178648) product. nptel.ac.in

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, controlled pH (often alkaline), followed by acid hydrolysis thieme-connect.degoogle.com | Reliable, compatible with various substituents thieme-connect.de | Can give lower yields with ortho-substituted compounds thieme-connect.de |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, low temperature thieme-connect.de | Broader scope, better yields for ortho-substituted compounds thieme-connect.de | Workup can be tedious thieme-connect.de |

| Sodium Borohydride (NaBH₄) | Biphasic condition with resin-immobilized diazonium ions researchpublish.com | Clean reaction, simple work-up researchpublish.com | Requires preparation of immobilized diazonium salt researchpublish.com |

The data in this table is compiled from multiple sources for a comparative overview.

Electrophilic amination offers an alternative approach, forming the carbon-nitrogen bond by reacting a carbanion nucleophile with an electrophilic nitrogen source. wikipedia.orgnumberanalytics.com This strategy is particularly useful for synthesizing primary amines and can be adapted for hydrazine synthesis.

For the synthesis of a phenylhydrazine (B124118) derivative like this compound, the corresponding organometallic reagent, such as (4-hexylphenyl)magnesium bromide (a Grignard reagent), would be reacted with a reagent that can deliver a "-NH₂" or a protected hydrazine group.

Key electrophilic aminating agents include:

Hydroxylamine Derivatives: Reagents like hydroxylamine-O-sulfonic acid can react with organometallic compounds to form amines. psu.edu

Oximes: Certain O-sulfonyloximes have been shown to react with Grignard reagents to produce primary amines in high yields after hydrolysis of the intermediate imine. organic-chemistry.org For example, 4,4,5,5-tetramethyl-1,3-dioxolan-2-one (B102912) O-phenylsulfonyloxime is an effective reagent for the amination of both aryl and alkyl Grignard reagents. organic-chemistry.org

Azo Compounds: Azodicarboxylates can react with carbanions, leading to the formation of hydrazines after a workup procedure. wikipedia.org

The general principle involves the attack of the nucleophilic carbon of the (4-hexylphenyl) Grignard reagent on the electrophilic nitrogen of the aminating agent. wikipedia.orgorganic-chemistry.org

Novel and Catalytic Approaches to Introduce the this compound Core

Modern synthetic chemistry seeks to develop more direct and efficient methods, often employing catalysts to achieve transformations that are difficult to perform using classical stoichiometric reagents.

The direct formation of a C-N bond on an aromatic ring without pre-functionalization (like conversion to an organometallic reagent) is a highly desirable goal. While challenging, methods are emerging that move in this direction.

A notable strategy involves the transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines. organic-chemistry.org This method, facilitated by an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), proceeds under mild conditions and tolerates various functional groups, offering a practical route to N-aryl compounds. organic-chemistry.org While this specific example leads to amines, modifications of the electrophilic nitrogen source could potentially yield hydrazine derivatives.

Transition-metal catalysis has revolutionized the formation of C-N bonds, primarily through cross-coupling reactions. numberanalytics.com These methods typically couple an aryl halide or triflate with a nitrogen nucleophile.

While the Buchwald-Hartwig amination is a cornerstone for synthesizing anilines, its adaptation for the direct synthesis of arylhydrazines by coupling with hydrazine itself can be challenging due to the presence of two nucleophilic nitrogen atoms in hydrazine, leading to potential side reactions like the formation of 1,2-diarylhydrazines.

However, strategies using protected hydrazine derivatives have been successful. For instance, coupling an aryl halide with benzophenone (B1666685) hydrazone, followed by hydrolysis, is a powerful method for preparing monosubstituted arylhydrazines. This approach leverages the steric hindrance and reduced nucleophilicity of the substituted nitrogen in the benzophenone hydrazone to prevent double arylation.

| Catalytic System | Reactants | Product Type | Key Features |

| Palladium/Ligand (e.g., BINAP) | Aryl Halide + Benzophenone Hydrazone | Protected Arylhydrazine | Good functional group tolerance; requires subsequent hydrolysis. wikipedia.org |

| Copper(I) | Aryl Halide + Amine/Hydrazine derivative | Arylamine/Arylhydrazine | Often used in Ullmann-type couplings; can require higher temperatures. nptel.ac.in |

| Iodine (catalytic) | Arylhydrazine + Naphthoquinone | Arylated Naphthoquinone | Demonstrates catalytic generation of aryl radicals from arylhydrazines for C-C bond formation. nih.gov |

This table presents examples of metal-involved reactions relevant to C-N bond formation and hydrazine chemistry.

Optimization of Reaction Conditions and Isolation Techniques for Substituted Hydrazines

The efficiency of arylhydrazine synthesis and the purity of the final product are highly dependent on carefully controlled reaction conditions and purification methods.

For the classic reduction of aryldiazonium salts, several parameters are critical:

Temperature: Diazotization must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing, which can lead to the formation of phenols. nptel.ac.in The subsequent reduction step temperature is also controlled to manage the reaction rate and minimize side products. google.com

pH Control: In the sulfite reduction method, the pH of the sulfite solution is crucial. A patent indicates that maintaining a pH of at least 7, and optimally between 7.5 and 10, is beneficial for the reaction. google.com

Reagent Addition: The slow, controlled addition of reagents is often necessary to maintain the desired temperature and prevent unwanted side reactions. For example, the diazonium salt solution is typically added slowly to the reducing solution. thieme-connect.degoogle.com

Isolation and Purification: Arylhydrazines are basic compounds and are often isolated and purified as their hydrochloride salts. thieme-connect.de This is achieved by treating the final reaction mixture, after extraction into an organic solvent, with hydrogen chloride gas (HCl(g)) or a solution of HCl. thieme-connect.de The resulting arylhydrazine hydrochloride precipitates as a solid, which is often more stable and easier to handle than the free base. This salt can be collected by filtration and purified by recrystallization from solvents like ethanol (B145695) or water. thieme-connect.de

An alternative approach to simplify purification involves solid-phase synthesis. One study demonstrated the successful reduction of resin-immobilized aryldiazonium ions using aqueous sodium borohydride. researchpublish.com This method resulted in a clean reaction with a simple work-up procedure, as the excess reagents and byproducts can be washed away from the resin-bound product. researchpublish.com

Chemical Transformations and Derivatization Chemistry of 4 Hexylphenyl Hydrazine

Condensation Reactions Leading to Hydrazones and Azines

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that results in the formation of hydrazones, compounds characterized by a carbon-nitrogen double bond (>C=N-NH-). youtube.comresearchgate.net These reactions are typically condensation reactions, involving the elimination of a water molecule. youtube.comyoutube.com The nucleophilicity of the terminal nitrogen atom of the hydrazine (B178648) is key to this process.

(4-Hexylphenyl)hydrazine readily reacts with a variety of aldehydes and ketones to yield the corresponding (4-Hexylphenyl)hydrazone derivatives. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. chemtube3d.com This is typically followed by a dehydration step, often facilitated by a catalytic amount of acid, to produce the stable hydrazone product. researchgate.net

The general scheme for this synthesis is as follows:

Reactants: this compound and an aldehyde (R-CHO) or a ketone (R-CO-R').

Conditions: The reaction is often carried out in a protic solvent such as ethanol (B145695) or methanol, sometimes with the addition of a catalyst like acetic acid. researchgate.netnih.gov

Product: The corresponding (4-Hexylphenyl)hydrazone.

The table below illustrates the variety of hydrazone derivatives that can be synthesized from this compound.

| Carbonyl Compound | Resulting Hydrazone Derivative Name |

| Benzaldehyde | (E/Z)-1-benzylidene-2-(4-hexylphenyl)hydrazine |

| Acetone | (E/Z)-1-(propan-2-ylidene)-2-(4-hexylphenyl)hydrazine |

| Cyclohexanone | (E/Z)-1-cyclohexylidene-2-(4-hexylphenyl)hydrazine |

| 4-Methoxybenzaldehyde | (E/Z)-1-(4-methoxybenzylidene)-2-(4-hexylphenyl)hydrazine |

Note: The table represents potential products based on established chemical principles of hydrazone formation.

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-step mechanism involving nucleophilic addition followed by dehydration. researchgate.netresearchgate.net

Nucleophilic Addition: The reaction is initiated by the attack of the more nucleophilic terminal nitrogen atom of this compound on the electrophilic carbonyl carbon atom. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine intermediate. chemtube3d.comresearchgate.net

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the second nitrogen atom results in the formation of the C=N double bond characteristic of the final hydrazone product. researchgate.netlibretexts.org

Applications in Cyclization Reactions for Heterocyclic Synthesis

The bifunctional nature of the hydrazine group in this compound makes it an invaluable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net These reactions often involve an initial condensation to form a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization.

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.compharmaguideline.com

A specific example is the synthesis of 5-(4-Hexylphenyl)-3-isopropyl-1H-pyrazole. This compound has been synthesized via a one-pot reaction involving an ester, a nitrile, and presumably a hydrazine precursor in the presence of a strong base. rsc.org While the direct reaction with this compound and a specific 1,3-diketone is a classic route, modern methods have expanded the range of suitable starting materials. nih.govorganic-chemistry.org

Table of Synthesis Data for 5-(4-Hexylphenyl)-3-isopropyl-1H-pyrazole rsc.org

| Parameter | Value |

| Molecular Formula | C18H26N2 |

| Starting Materials | Ethyl isobutyrate, Acetonitrile, this compound (implied) |

| Reagent | Potassium tert-butoxide |

| Yield | 44% (Method B) |

| Melting Point | 58-60 °C |

Data extracted from a study on direct pyrazole (B372694) synthesis from esters. rsc.org

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. nih.gov The synthesis of these scaffolds using this compound typically requires reaction with a molecule that can provide the remaining carbon and nitrogen atoms of the ring.

Several synthetic strategies can be employed:

Reaction with Amidrazones: this compound can be converted into an amidrazone, which can then be cyclized with aldehydes or other reagents. organic-chemistry.org

Reaction with Acyl Chlorides and Amines: A multi-step process may involve the formation of a hydrazide from this compound, which is then further elaborated and cyclized.

From Hydrazones: Oxidative cyclization of hydrazones derived from this compound with a source of nitrogen (like cyanide or amines) can lead to triazole formation under specific catalytic conditions. isres.orgrsc.org

A general pathway involves reacting this compound with reagents like formamide (B127407) or other N-C building blocks, often under thermal or microwave-assisted conditions, to construct the triazole ring. organic-chemistry.orgorganic-chemistry.org

The utility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. nih.govclockss.org The specific heterocyclic system formed depends on the co-reactant used in the cyclization reaction.

Indoles (Fischer Indole (B1671886) Synthesis): One of the most classic reactions of aryl hydrazines is the Fischer indole synthesis. This reaction involves treating this compound with an aldehyde or ketone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride). The reaction proceeds via a hydrazone intermediate which rearranges and cyclizes to form a substituted indole.

Pyrazolines: Reaction with α,β-unsaturated aldehydes or ketones can yield pyrazolines, which are five-membered rings containing two adjacent nitrogen atoms but are not aromatic. nih.gov These can sometimes be oxidized to the corresponding pyrazole. nih.gov

Triazines and Tetrazines: While more complex, synthetic routes to six-membered heterocycles like triazines or tetrazines can also utilize hydrazine derivatives as key nitrogen sources in multi-step sequences. nih.gov

These synthetic routes highlight the role of this compound as a foundational building block in heterocyclic chemistry. mdpi.comnih.gov

Role in Reductive Organic Transformations

This compound and its derivatives are instrumental in several reductive transformations, most notably in the deoxygenation of carbonyl compounds and the selective hydrogenation of unsaturated bonds. These reactions leverage the intrinsic properties of the hydrazine functional group to act as a reducing agent, often through the in situ generation of reactive intermediates.

The Wolff-Kishner reduction is a classical organic reaction that reduces the carbonyl group of aldehydes and ketones to a methylene (B1212753) group (-CH2-). wikipedia.orglibretexts.orgchemistrylearner.com The reaction proceeds under basic conditions and typically involves high temperatures. libretexts.orgnrochemistry.com The process is initiated by the condensation of the carbonyl compound with a hydrazine derivative, in this case, this compound, to form a (4-hexylphenyl)hydrazone intermediate. libretexts.orgpharmaguideline.com

The general mechanism involves the following key steps:

Hydrazone Formation: this compound reacts with an aldehyde or ketone via nucleophilic addition to the carbonyl carbon, followed by dehydration, to yield the corresponding (4-hexylphenyl)hydrazone. pharmaguideline.com

Deprotonation: In the presence of a strong base (e.g., potassium hydroxide), the N-H proton of the hydrazone is abstracted. libretexts.org

Tautomerization: The resulting anion undergoes tautomerization, shifting the double bond between the two nitrogen atoms.

Protonation: The carbon atom is then protonated by a solvent molecule (typically a high-boiling alcohol like ethylene (B1197577) glycol). libretexts.org

Second Deprotonation and Elimination: A second deprotonation at the nitrogen atom, facilitated by the high temperature, leads to the formation of a diimide anion which then collapses, releasing molecular nitrogen—a thermodynamically highly favorable process—and generating a carbanion. wikipedia.orgopenstax.org

Final Protonation: The carbanion is subsequently protonated by the solvent to yield the final alkane product. openstax.org

The hexyl group on the phenyl ring of this compound primarily influences the solubility of the reagent and its intermediates in organic solvents but does not fundamentally alter the course of the reduction. The reaction is particularly useful for base-stable compounds that are sensitive to acid, offering a complementary method to the Clemmensen reduction. wikipedia.org

Modifications to the classical Wolff-Kishner reduction, such as the Huang-Minlon modification, involve carrying out the reaction in a high-boiling solvent like diethylene glycol and distilling off water and excess hydrazine to drive the reaction to completion at higher temperatures. wikipedia.orgjk-sci.com Another variation, the Myers modification, involves the use of N-tert-butyldimethylsilylhydrazones, which can be reduced under milder conditions. wikipedia.org While specific examples detailing the use of this compound in these modified procedures are not prevalent in the literature, its structural similarity to other arylhydrazines suggests its applicability.

Table 1: Key Features of Hydrazone-Mediated Reductions

| Feature | Description |

| Reactant | Aldehydes and Ketones |

| Reagent | Hydrazine derivative (e.g., this compound), Strong Base (e.g., KOH) |

| Intermediate | Hydrazone |

| Product | Alkane |

| Key Driving Force | Formation of stable nitrogen gas (N₂) chemistrylearner.com |

| Conditions | Basic, high temperatures nrochemistry.com |

Hydrazine derivatives, including arylhydrazines like this compound, can serve as precursors for the in situ generation of diimide (N₂H₂), a highly reactive and selective hydrogenating agent. wikipedia.orglibretexts.org Diimide is particularly useful for the reduction of non-polar, symmetrical double and triple bonds, offering a metal-free alternative to catalytic hydrogenation. wikipedia.org

Diimide is typically generated through the oxidation of hydrazine. wikipedia.org One common method involves the oxidation of hydrazine with an oxidizing agent such as hydrogen peroxide or molecular oxygen, sometimes in the presence of a catalyst like copper(II) salts. wikipedia.orgresearchgate.net The generated diimide exists as two isomers, cis- and trans-diimide. The cis-isomer is the active species in the hydrogenation reaction. wikipedia.org

The mechanism of diimide reduction is believed to be a concerted, stereospecific syn-addition of two hydrogen atoms to the substrate through a six-membered cyclic transition state. wikipedia.org This stereoselectivity is a key advantage of diimide reductions. For example, the reduction of an alkyne with diimide will stereospecifically yield the corresponding cis-alkene. libretexts.org

While direct experimental data on diimide generation from this compound is limited, the general principle of oxidizing substituted hydrazines to produce diimide is well-established. The presence of the 4-hexylphenyl group would likely influence the rate of oxidation and the solubility of the hydrazine precursor in the reaction medium. The selective nature of diimide makes this a valuable synthetic tool, as it typically does not reduce more polar functional groups such as carbonyls, esters, or nitro groups. wikipedia.org

Table 2: Characteristics of Diimide Hydrogenation

| Characteristic | Detail |

| Reducing Agent | Diimide (N₂H₂), generated in situ |

| Precursor | Hydrazine derivative (e.g., this compound) + Oxidant (e.g., O₂, H₂O₂) |

| Substrates | Alkenes, Alkynes (especially non-polar ones) |

| Stereochemistry | syn-Addition wikipedia.org |

| Selectivity | Does not typically reduce polar functional groups |

Nucleophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The hydrazine moiety in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds.

The terminal nitrogen (-NH₂) of the hydrazine is generally the more nucleophilic center and readily participates in addition reactions with electrophilic carbons, such as those in carbonyl compounds and imines. youtube.com As discussed in the context of the Wolff-Kishner reduction, the initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone. pharmaguideline.com This fundamental reactivity can be harnessed to synthesize a variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Furthermore, the phenyl ring of this compound is activated towards electrophilic substitution reactions. The -NHNH₂ group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. Since the para position is already occupied by the hexyl group, electrophilic attack is directed to the ortho positions. For instance, reactions with electrophilic reagents can lead to the introduction of functional groups on the aromatic ring.

In the context of carbon-heteroatom bond formation, this compound can react with various electrophiles to form new C-N bonds. For example, it can undergo condensation reactions with dicarbonyl compounds to form pyridazines or react with β-ketoesters in the Fischer indole synthesis to generate indole derivatives. The nucleophilic character of the hydrazine nitrogen also allows it to participate in substitution reactions, for example, with alkyl or acyl halides, to yield substituted hydrazine derivatives. The reaction of phenylhydrazine (B124118) with a chlorine-terminated silicon surface to form a Si-N bond via dehydrohalogenation condensation has been reported, illustrating its utility in surface functionalization. nih.gov

Table 3: Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Type | Bond Formed |

| Nucleophilic Addition | Aldehydes, Ketones | Hydrazones | C=N |

| Nucleophilic Acyl Substitution | Acyl Halides, Anhydrides | Acylhydrazides | C-N |

| Nucleophilic Alkyl Substitution | Alkyl Halides | Alkylhydrazines | C-N |

| Fischer Indole Synthesis | Ketones/Aldehydes | Indoles | C-C, C-N |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂) | ortho-Substituted Phenylhydrazines | C-X (on ring) |

Advanced Spectroscopic and Structural Elucidation of 4 Hexylphenyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural assignment for derivatives of (4-hexylphenyl)hydrazine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For a typical this compound derivative, the spectrum can be divided into the aromatic region and the aliphatic region.

The aromatic protons on the phenyl ring typically appear as doublets in the downfield region (approx. δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the hexyl chain appear in the upfield region (approx. δ 0.8-2.6 ppm), with the triplet of the terminal methyl group being the most shielded. The protons on the hydrazine (B178648) moiety (N-H) are often broad and their chemical shift can vary depending on the solvent and concentration. researchgate.netnih.gov

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. bhu.ac.in This provides a direct count of the non-equivalent carbons in the molecule. For this compound, distinct signals are expected for the six carbons of the hexyl chain and the six carbons of the phenyl ring. The carbon attached to the hydrazine group and the carbon bearing the hexyl group have unique chemical shifts compared to the other aromatic carbons. mdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.05 | d, J = 8.4 Hz | 2H | Aromatic CH (ortho to hexyl) |

| 6.80 | d, J = 8.4 Hz | 2H | Aromatic CH (ortho to hydrazine) |

| 5.40 (broad) | s | 1H | NH |

| 3.65 (broad) | s | 2H | NH₂ |

| 2.55 | t, J = 7.6 Hz | 2H | Ar-CH₂- |

| 1.58 | quint | 2H | Ar-CH₂-CH₂- |

| 1.30 | m | 6H | -(CH₂)₃-CH₃ |

| 0.88 | t, J = 6.8 Hz | 3H | -CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0 ppm

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 145.2 | Aromatic C-N |

| 138.0 | Aromatic C-Alkyl |

| 129.5 | Aromatic CH |

| 113.8 | Aromatic CH |

| 35.4 | Ar-CH₂- |

| 31.7 | -CH₂- |

| 31.5 | -CH₂- |

| 29.1 | -CH₂- |

| 22.6 | -CH₂- |

| 14.1 | -CH₃ |

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments spread the information into a second dimension, resolving overlapping signals and revealing correlations between nuclei. libretexts.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of a this compound derivative, cross-peaks would connect adjacent protons in the hexyl chain (e.g., the Ar-CH₂ protons to the Ar-CH₂-CH₂ protons), confirming the sequence of the alkyl group. ceon.rs

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with directly attached heteronuclei, most commonly ¹³C. ipb.pt An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. This is invaluable for unambiguous assignment of both the ¹H and ¹³C spectra. ceon.rsnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). ipb.pt For example, an HMBC experiment could show a correlation between the Ar-CH₂ protons and the aromatic carbon atoms, confirming the attachment point of the hexyl chain to the phenyl ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org It is particularly useful for determining stereochemistry and the three-dimensional conformation of molecules in solution.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov It is an excellent tool for identifying the functional groups present in a molecule. doi.org For this compound derivatives, the IR spectrum provides clear signatures for key structural features.

The N-H stretching vibrations of the hydrazine group typically appear as one or two sharp bands in the region of 3300-3400 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl group appear just below 3000 cm⁻¹. ceon.rs The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, the exact position of which can indicate the substitution pattern. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3300 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Hexyl Group (-CH₃, -CH₂-) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1515-1480 | C=C Stretch | Aromatic Ring |

| 850-810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of its elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₁₂H₂₀N₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. researchgate.net The fragmentation pattern of a this compound derivative would be expected to show characteristic losses, such as cleavage of the hexyl chain, scission of the N-N bond, or fragmentation of the aromatic ring. nih.govslu.se This data helps to piece together the molecular structure and confirm the proposed connectivity. nih.gov

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions in Conjugated Derivatives

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure of conjugated systems. The phenyl ring in this compound derivatives constitutes a chromophore that absorbs UV light, promoting electrons from lower-energy molecular orbitals (like π) to higher-energy orbitals (like π*).

The UV-Vis absorption spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene ring, typically below 300 nm. nanochemres.org The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the substitution on the ring and the hydrazine moiety. researchgate.net Derivatization, especially if it extends the conjugated system, can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths. acs.org

Some derivatives, particularly those with extended π-systems, may also be fluorescent, meaning they emit light after being electronically excited. Fluorescence emission spectroscopy measures the wavelength distribution of this emitted light. The difference between the absorption and emission maxima is known as the Stokes shift. nanochemres.org Studying these electronic properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or molecular sensors. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While NMR spectroscopy provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal. libretexts.org This technique provides the most definitive structural proof, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

For a crystalline derivative of this compound, a single-crystal X-ray diffraction experiment would elucidate the exact conformation of the hexyl chain and the geometry around the hydrazine group. jhu.edu Furthermore, it reveals the supramolecular architecture—how the molecules pack together in the crystal lattice. researchgate.net This packing is governed by intermolecular forces such as hydrogen bonding (e.g., between the N-H groups of the hydrazine) and van der Waals interactions. Understanding this solid-state structure is vital for correlating molecular conformation with bulk material properties. scispace.com

Theoretical and Computational Investigations of 4 Hexylphenyl Hydrazine Based Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, with a significant reliance on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intrinsic properties of (4-Hexylphenyl)hydrazine. unipd.itresearchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic structure and reactivity of medium-sized organic molecules. imist.ma

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the lowest energy, which is crucial for accurately predicting other molecular properties. arxiv.org For a molecule like this compound, with its flexible hexyl chain, conformational analysis is particularly important to identify the global minimum energy structure among various possible rotational isomers (rotamers).

Computational methods, such as those employing the B3LYP functional with a 6-31G(d,p) or larger basis set, are commonly used for geometry optimization. imist.machemrxiv.org The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The results of such calculations for a representative phenylhydrazine (B124118) derivative are detailed in the table below, showcasing key bond lengths and angles that define the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for a Phenylhydrazine Derivative (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-N (hydrazine) | 1.41 |

| N-N (hydrazine) | 1.43 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-N-N | 119.5 |

| H-N-H | 108.2 |

| Dihedral Angles (°) | C-C-N-N | 178.5 |

Note: The data in this table is illustrative for a phenylhydrazine derivative and not specific to this compound due to the absence of published computational data for this exact molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) moiety and the phenyl ring, while the LUMO would be distributed over the aromatic system. The hexyl group, being an electron-donating alkyl chain, would slightly raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack compared to unsubstituted phenylhydrazine.

The HOMO-LUMO energy gap can be calculated using DFT methods and provides insights into the molecule's electronic transitions and its potential applications in materials science. rsc.org

Table 2: Frontier Orbital Energies and Energy Gap for a Phenylhydrazine Derivative (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Note: These values are representative for a phenylhydrazine system and serve as an illustration. Specific values for this compound would require dedicated computational analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.idmdpi.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.comlibretexts.org

In the case of this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the hydrazine group, indicating their nucleophilic character. The hydrogen atoms of the hydrazine moiety and the aromatic ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in elucidating the intricate details of chemical reactions, including the identification of transient intermediates and the characterization of transition states. nih.govrsc.org

Transition State Characterization for Chemical Transformations

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which in turn determines the reaction rate. iastate.edu

For reactions involving this compound, such as its oxidation or condensation with carbonyl compounds, computational methods can be employed to locate the transition state structures. osti.govrsc.org These calculations provide a detailed picture of bond-breaking and bond-forming processes at the molecular level.

Prediction of Reaction Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. By comparing the activation energies of different possible reaction pathways, chemists can determine which products are most likely to form.

For instance, in reactions with unsymmetrical electrophiles, computational studies can predict whether the reaction will occur at the terminal or the substituted nitrogen atom of the hydrazine group, or at a specific position on the phenyl ring. This predictive power is invaluable for designing synthetic routes and understanding reaction outcomes. sumitomo-chem.co.jp

In Silico Modeling for Structure-Property and Structure-Activity Relationships

In silico modeling has become an indispensable tool in modern chemistry, offering a bridge between a compound's two-dimensional structure and its three-dimensional properties and biological activities. For a molecule like this compound, these models can predict its behavior, potential biological targets, and pharmacokinetic profile before it is even synthesized, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The fundamental principle is that the activity of a substance is a function of its molecular structure and physicochemical properties.

The development of a QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For this compound and its derivatives, key descriptors would include:

Hydrophobicity: The hexyl chain significantly contributes to the lipophilicity of the molecule, which can be quantified by descriptors like LogP. This property is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. QSAR studies on compounds with long alkyl side chains have shown that hydrophobicity is often a critical parameter for their biological activity nih.govnih.gov.

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies reflect the electronic nature of the molecule. The hydrazine moiety and the phenyl ring are key contributors to these properties.

Steric/Topological Descriptors: Molecular weight, molar refractivity, and various topological indices describe the size and shape of the molecule. The length and flexibility of the hexyl chain are important steric factors nih.gov.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR model for a series of (4-alkylphenyl)hydrazine derivatives as inhibitors of a specific enzyme might look like the equation below, illustrating the contribution of different descriptors to the predicted activity (pIC50).

Hypothetical QSAR Equation: pIC50 = c0 + c1(LogP) - c2(Molar Volume) + c3(Dipole Moment)

A well-validated QSAR model can then be used to predict the activity of new, untested compounds, prioritize candidates for synthesis, and guide the design of more potent analogues. For instance, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-ACP synthase III (FabH) demonstrated that increased hydrophobicity and aromaticity were conducive to inhibitory activity, a principle that could be relevant for designing this compound-based inhibitors nih.gov.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of (4-Alkylphenyl)hydrazine Derivatives

This table illustrates the types of descriptors that would be calculated in a QSAR study of this compound and its analogues. The values are representative and intended for illustrative purposes.

| Compound | Alkyl Chain | LogP | Molar Volume (ų) | Dipole Moment (Debye) | Predicted pIC50 |

| 1 | Methyl | 2.1 | 130 | 2.5 | 5.2 |

| 2 | Propyl | 3.1 | 160 | 2.4 | 5.8 |

| 3 | Hexyl | 4.6 | 205 | 2.3 | 6.5 |

| 4 | Octyl | 5.6 | 235 | 2.3 | 6.3 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or a nucleic acid. This method is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design.

For this compound, a molecular docking study would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. The process involves two main steps:

Conformational Sampling: The algorithm explores a wide range of possible conformations of the ligand and its orientation within the binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The scores are typically expressed in terms of binding energy (e.g., kcal/mol), with lower values indicating a more favorable interaction.

Molecular docking studies on various hydrazine derivatives have revealed their ability to bind to the active sites of enzymes like tyrosinase and monoamine oxidase, often through a combination of hydrogen bonds and hydrophobic interactions mdpi.com. For example, in a study of pyrazole (B372694) derivatives, the hydrazine-coupled moiety was found to be crucial for binding mdpi.com.

Table 2: Hypothetical Molecular Docking Results of this compound against a Target Protein

This table presents a hypothetical summary of a molecular docking study, illustrating the types of interactions and the key amino acid residues that could be involved in the binding of this compound to a protein target.

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Energy | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bonds | Hydrazine NH with Asp145; Hydrazine NH2 with Ser88 |

| π-π Stacking | Phenyl ring with Phe123 |

| Hydrophobic Interactions | Hexyl chain with Leu34, Val42, Ile95 |

| Interacting Residues | Asp145, Ser88, Phe123, Leu34, Val42, Ile95 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for this purpose.

For this compound, DFT calculations can be employed to optimize its three-dimensional geometry and predict various spectroscopic data, including:

Vibrational Frequencies (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes, which correspond to the peaks in an infrared (IR) or Raman spectrum. This can aid in the assignment of experimental spectra. For hydrazine derivatives, characteristic vibrations would include N-H stretching, C-N stretching, and aromatic C-H bending modes.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of the nuclei and can be a powerful tool for structure elucidation. For this compound, distinct signals would be expected for the protons and carbons of the hexyl chain, the phenyl ring, and the hydrazine moiety.

Electronic Absorption Spectra (UV-Vis): TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. The electronic spectrum of this compound would be dominated by π-π* transitions within the phenyl ring. The presence of the hydrazine and hexyl groups would be expected to cause shifts in the absorption bands compared to unsubstituted benzene (B151609). DFT calculations on molecules containing the 4-hexylphenyl group have been used to determine HOMO and LUMO energy levels, which are directly related to the electronic transitions arxiv.org.

A combined experimental and computational study on hydrazone derivatives has shown that DFT calculations at the B3LYP level of theory can accurately reproduce experimental spectroscopic data researchgate.net.

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound

This table provides an example of the kind of spectroscopic data that can be generated through computational methods for this compound. The values are illustrative and based on typical results for similar compounds.

| Spectroscopic Property | Predicted Value |

| IR Frequency (cm⁻¹) | |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic Protons | 6.8 - 7.2 |

| NH Protons | 4.0 - 5.5 |

| Hexyl Chain Protons | 0.9 - 2.6 |

| ¹³C NMR Chemical Shift (ppm) | |

| Aromatic Carbons | 110 - 150 |

| Hexyl Chain Carbons | 14 - 36 |

| UV-Vis λ_max (nm) | 210, 265 |

Applications in Advanced Materials Science and Organic Electronics

Design and Synthesis of Organic Electronic Materials

The functional versatility of (4-Hexylphenyl)hydrazine stems from the reactivity of the hydrazine (B178648) group, which can readily undergo condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone for the synthesis of a wide array of functional organic molecules and polymers.

Hydrazone-Based Chromophores for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While direct utilization of this compound in commercial OLEDs and OFETs is not yet widely documented in publicly available research, its potential as a precursor for hydrazone-based materials is significant. Hydrazones are a well-established class of compounds in organic electronics, known for their charge-transporting properties. The general synthesis of hydrazones involves the condensation of a hydrazine with a carbonyl compound, a reaction for which this compound is a suitable starting material.

The incorporation of the 4-hexylphenyl group is anticipated to impart desirable properties to the resulting hydrazone chromophores, such as improved solubility in organic solvents, which is crucial for solution-based processing of electronic devices. Furthermore, the alkyl chain can influence the molecular packing in the solid state, a key determinant of charge carrier mobility in OFETs.

| Potential Hydrazone Derivative | Precursors | Potential Application | Anticipated Benefit of 4-Hexylphenyl Group |

| Aromatic Hydrazone Dye | This compound + Aromatic Aldehyde/Ketone | Emissive or Charge Transport Layer in OLEDs | Enhanced solubility, film-forming properties, and tuning of intermolecular interactions. |

| Donor-Acceptor Hydrazone | This compound + Acceptor-functionalized Carbonyl | Active Layer in OFETs | Improved processability and modulation of charge transport characteristics. |

Integration into Polymeric Semiconductor Architectures

The bifunctional nature of hydrazine derivatives allows for their incorporation into polymeric structures, opening avenues for the creation of novel semiconductor materials. This compound can be envisioned as a monomer or a functional side-chain component in polymerization reactions. For instance, the formation of poly(hydrazone)s through polycondensation reactions is a viable strategy for developing high-molecular-weight materials with extended π-conjugation, a prerequisite for efficient charge transport.

Functional Materials for Photovoltaic Devices

In the field of photovoltaics, this compound and its derivatives are being explored for their potential roles in both organic photovoltaics (OPVs) and perovskite solar cells.

Charge Transport Layers and Active Layer Components in Organic Photovoltaics (OPVs)

While specific examples of this compound in the active layer of OPVs are not prevalent in current literature, the fundamental properties of hydrazones suggest their potential as electron-donating or electron-accepting components. The electronic character of a hydrazone derived from this compound can be tailored by reacting it with an appropriate carbonyl compound bearing electron-withdrawing or electron-donating moieties.

The 4-hexylphenyl group would play a crucial role in ensuring good miscibility with other components of the bulk heterojunction active layer, which is essential for efficient exciton (B1674681) dissociation and charge transport.

Role in Perovskite Solar Cell Materials

While studies specifically on this compound are limited, analogous compounds like methylhydrazine iodide have been shown to passivate surface defects effectively. mdpi.com It is hypothesized that the 4-hexylphenyl group in this compound could offer the added benefit of creating a hydrophobic passivation layer, which would enhance the perovskite film's resistance to moisture, a major degradation factor. Phenylhydrazine (B124118) derivatives have also been investigated as reductants for Sn⁴⁺ in tin-lead perovskite solar cells, contributing to improved device stability and efficiency. rsc.org

| Application in Perovskite Solar Cells | Proposed Mechanism | Potential Advantage of 4-Hexylphenyl Moiety | Supporting Evidence (Analogous Compounds) |

| Defect Passivation | Coordination of hydrazine group with under-coordinated Pb²⁺ ions. nih.gov | Increased hydrophobicity at the perovskite surface, improving moisture stability. | Benzoyl hydrazine and methylhydrazine iodide have shown effective passivation. nih.govmdpi.com |

| Reductant in Sn-Pb Perovskites | Reduction of Sn⁴⁺ to Sn²⁺ to prevent defect formation. rsc.org | Improved solubility and processability of the passivation agent. | Phenyl hydrazine with a sulfonic amide group has been used as a reductant and passivator. rsc.org |

Influence of the 4-Hexylphenyl Moiety on Material Performance

The 4-hexylphenyl moiety is a common substituent in organic electronic materials, and its influence on material performance is well-recognized. The primary roles of this alkylphenyl group include:

Solubility Enhancement: The long, flexible hexyl chain significantly improves the solubility of the parent molecule in common organic solvents. leigroup.cn This is a critical factor for the fabrication of devices using solution-based techniques like spin-coating and printing, which are often more cost-effective than vacuum deposition methods.

Morphology Control: The alkyl chains can influence the self-assembly and crystallization of organic semiconductor molecules in the solid state. leigroup.cnresearchgate.net By tuning the length and branching of the alkyl chains, it is possible to control the molecular packing, which in turn affects the charge carrier mobility of the material. researchgate.netsemanticscholar.org For instance, the introduction of hexylphenyl side chains has been shown to impact the intermolecular stacking in diketopyrrolopyrrole-based semiconductors. researchgate.net

Film-Forming Properties: The presence of the 4-hexylphenyl group can lead to improved film-forming properties, resulting in more uniform and smoother thin films. This is advantageous for device performance as it reduces the likelihood of short circuits and improves the interfacial contact between different layers in a device.

Impact on Molecular Packing and Intermolecular Interactions affecting Charge Mobility

The performance of organic semiconductors is critically dependent on the arrangement of molecules in the solid state, as this dictates the efficiency of charge transport between adjacent molecules. Charge mobility, a key performance metric, is highly sensitive to molecular packing and intermolecular interactions.

The (4-hexylphenyl) moiety of the title compound is expected to play a crucial role in controlling these solid-state properties:

Solubility and Processability: The C6H13 alkyl chain significantly enhances the solubility of any resulting material in common organic solvents. This is a critical prerequisite for solution-based processing techniques like spin-coating or inkjet printing, which are essential for fabricating large-area and flexible electronic devices.

Molecular Ordering: Long alkyl chains are known to influence the self-assembly of organic molecules. The van der Waals interactions between the hexyl chains can promote molecular ordering and, in some cases, induce the formation of liquid crystalline phases. rsc.org Such ordered domains can create favorable pathways for charge carriers to hop between molecules, thereby enhancing charge mobility.

Intermolecular Distance: The hexyl group acts as a molecular spacer, influencing the distance between the π-conjugated cores of the molecules. While it prevents excessively close packing that could lead to detrimental excimer formation, an optimal balance is required to ensure sufficient π-orbital overlap for efficient charge transport. The flexibility of the hexyl chain allows the molecule to adopt conformations that can facilitate favorable π-π stacking.

While direct studies on this compound-derived materials are scarce, research on other organic semiconductors has firmly established that side-chain engineering is a powerful strategy to fine-tune molecular packing and, consequently, charge carrier mobility.

Modulation of Electronic and Optical Properties for Performance Optimization

The electronic and optical properties of an organic material, such as its energy levels (HOMO/LUMO) and absorption/emission spectra, determine its suitability for specific devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Incorporating the this compound unit into a larger conjugated system would modulate these properties in several ways:

Electronic Effects: The phenyl group is a fundamental part of the π-conjugated system. The attached hexyl group, being an alkyl chain, is weakly electron-donating through an inductive effect. This can slightly raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the final molecule, which can be useful for tuning the energy level alignment at electrode interfaces or in donor-acceptor blends for solar cells.

Optical Properties: The specific electronic structure of materials derived from this compound would dictate their interaction with light. The extent of π-conjugation in the final product is the primary determinant of the absorption and emission wavelengths. The use of this compound as a precursor allows for the creation of materials whose optical bandgap can be tuned for specific applications, for example, to absorb a broader range of the solar spectrum in photovoltaic devices. mdpi.com Studies on various hydrazine derivatives confirm their potential in developing materials for organic electronics and photovoltaics by modifying their electronic structure. imist.maimist.ma

Development of Chemical and Biosensing Platforms Utilizing Hydrazine Functionality

The hydrazine group (-NHNH2) is a reactive chemical moiety that can be exploited in the design of chemical sensors and biosensors. While much of the literature focuses on sensors for the detection of hydrazine as a toxic analyte nih.govmdpi.com, the hydrazine group itself can be used as the sensing element to detect other target molecules.

The development of sensing platforms based on the functionality of this compound would likely involve its immobilization onto a transducer surface, such as an electrode or a field-effect transistor.

Analyte Recognition: The nucleophilic nature of the hydrazine group makes it highly reactive towards carbonyl compounds (aldehydes and ketones). A sensor surface functionalized with this compound could selectively detect these analytes through the formation of a hydrazone. This chemical reaction would cause a change in the electronic or optical properties of the sensor, generating a measurable signal. Research on phenylhydrazine-functionalized carbon nanotubes for gas sensing demonstrates this principle. indexcopernicus.com

Electrochemical Sensing: When immobilized on an electrode, the reaction of the hydrazine group with an analyte can be detected electrochemically. The formation of the hydrazone derivative changes the redox properties at the electrode surface, which can be monitored using techniques like cyclic voltammetry or differential pulse voltammetry.

Biosensing Applications: The hydrazine moiety can also be used as a chemical linker to attach bioactive molecules (e.g., enzymes, antibodies, DNA) to a sensor surface. This covalent immobilization is a key step in the fabrication of many biosensors. semanticscholar.org The (4-hexylphenyl) part of the molecule would help in forming a stable, well-ordered self-assembled monolayer on hydrophobic surfaces, providing a robust platform for the biosensor.

The performance of such hypothetical sensors is summarized in the table below, based on typical characteristics of similar functionalized sensors.

| Sensor Type | Potential Analyte | Sensing Principle | Role of this compound |

|---|---|---|---|

| Chemiresistor | Aldehydes/Ketones in Vapor Phase | Change in conductivity upon hydrazone formation | Active sensing layer functionalized on a conductive channel |

| Electrochemical Sensor | Biomarkers with carbonyl groups | Change in redox potential or current upon reaction | Immobilized recognition element on an electrode surface |

| Graphene-Based FET Biosensor | Proteins, DNA | Linker for biomolecule immobilization; analyte binding modulates gate voltage | Surface functionalization and linker chemistry |

4 Hexylphenyl Hydrazine As a Key Reagent in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Organic Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. byjus.com The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most reliable and widely used methods for constructing this heterocyclic system. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. alfa-chemistry.comijarsct.co.in

(4-Hexylphenyl)hydrazine is an ideal precursor for creating indoles substituted at the 6-position with a hexyl group. The reaction sequence begins with the condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form the corresponding (4-hexylphenyl)hydrazone intermediate. jk-sci.com Under acidic conditions, this intermediate undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, followed by the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. byjus.com

The resulting 6-hexyl-indole derivatives are of significant pharmacological interest. A particularly important class of molecules synthesized via this route are substituted tryptamines. Tryptamine and its derivatives are known to interact with various receptors in the central nervous system. nih.gov By using this compound in a modified Fischer synthesis, such as the Grandberg-Zuyanova modification, chemists can efficiently construct 6-hexyl-tryptamine scaffolds. lookchem.com These scaffolds are foundational for developing novel therapeutic agents targeting neurological and psychiatric disorders. The hexyl group can modulate the lipophilicity of the final molecule, potentially influencing its ability to cross the blood-brain barrier and affecting its pharmacokinetic profile.

The synthesis of these scaffolds is a cornerstone for drug discovery programs aiming to develop new generations of medicines, including antimigraine drugs of the triptan class which are often synthesized using the Fischer method. wikipedia.org

Table 1: Synthesis of a 6-Hexyl-Indole Scaffold via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 (Generic Ketone) | Key Intermediate | Product |

|---|

Intermediates for Advanced Dye and Pigment Systems

Azo dyes represent the largest and most important class of synthetic colorants, accounting for approximately 70% of all dyes used in industrial applications. nih.govekb.eg These compounds are characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore. nih.gov Arylhydrazines are key starting materials in some synthetic routes to these vibrant colorants.

One established method for the synthesis of certain azo dyes involves the condensation of arylhydrazines with quinones. ekb.eg In this context, this compound can be reacted with a suitable quinone derivative. The reaction proceeds to form a dye molecule where the (4-hexylphenyl) moiety is linked through the azo bridge to the quinonoid system.

The incorporation of the 4-hexylphenyl group into the dye's molecular structure has a significant impact on its physical and chemical properties. The long alkyl chain increases the molecule's hydrophobicity and van der Waals interactions. This modification can lead to:

Enhanced Solubility: Increased solubility in nonpolar organic solvents and oils, making these dyes suitable for coloring plastics, waxes, and hydrocarbon-based inks.

Improved Lightfastness: The bulky alkyl group can provide steric hindrance that protects the azo chromophore from photochemical degradation, leading to improved stability upon exposure to light.

Modified Binding Affinity: In textile applications, the hexyl group can enhance the dye's affinity for hydrophobic synthetic fibers such as polyester (B1180765) and nylon.

Furthermore, hydrazine (B178648) derivatives can be appended to fluorescent dye molecules like BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) to create functional dyes with redox capabilities, opening avenues for their use in advanced sensor and imaging applications. nih.gov

Table 2: Representative Structure of an Azo Dye from this compound

| Precursor | Coupling Partner (Example) | Resulting Dye Class | Key Structural Feature |

|---|

Utilization in the Production of Fine Chemicals and Specialty Polymers

Beyond pharmaceuticals and dyes, this compound is a valuable intermediate in the synthesis of other high-value organic compounds known as fine chemicals. This category includes molecules for agrochemicals, photographic materials, and other specialty applications. curiaglobal.comwho.int The synthesis of various heterocyclic compounds, which are prevalent in modern agrochemicals like fungicides and herbicides, often relies on hydrazine-based cyclization reactions. researchgate.net For instance, this compound can react with β-diketones to form substituted pyrazoles, another important scaffold in agrochemical research.

In the realm of materials science, this compound is a precursor for creating monomers used in the production of specialty polymers. While the compound itself is not typically polymerized directly, it can be used to synthesize polymerizable monomers. A prominent strategy involves first using the Fischer indole synthesis to convert this compound into 6-hexyl-indole. This substituted indole can then serve as a monomer for polymerization, leading to polyindoles.

The resulting polymer, poly(6-hexyl-indole), would possess unique properties conferred by the hexyl side chains:

Enhanced Processability: The alkyl groups disrupt intermolecular packing, lowering the melting point and increasing the solubility of the polymer in common organic solvents. This makes it easier to process into films, fibers, and coatings.

Tailored Electronic Properties: The introduction of an electron-donating alkyl group onto the indole ring can modify the electronic properties of the polymer, which is relevant for applications in organic electronics such as organic thin-film transistors (OTFTs) or sensors.

The use of this compound thus provides a pathway to functional materials where molecular-level design dictates macroscopic properties.

Table 3: Applications in Fine Chemicals and Specialty Polymers

| Application Area | Intermediate Product | Final Product Class | Function of Hexyl Group |

|---|---|---|---|

| Agrochemicals | 6-Hexyl-indole or Substituted Pyrazole (B372694) | Fungicides, Herbicides | Modulates biological activity and environmental fate |

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes for Arylhydrazines

The synthesis of arylhydrazines, including (4-Hexylphenyl)hydrazine, is undergoing a significant transformation towards more environmentally benign methodologies. Traditional synthesis routes, which often involve the diazotization of anilines and subsequent reduction with reagents like tin(II) chloride, are fraught with challenges such as harsh reaction conditions, the use of toxic materials, and the generation of substantial waste. nih.gov